molecular formula C20H23N5NaO6S B12514481 3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium

3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium

Cat. No.: B12514481
M. Wt: 484.5 g/mol
InChI Key: FUHFQQPUHNRIQM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name systematically describes its polycyclic framework and functional groups. The core structure is a 4-thia-1-azabicyclo[3.2.0]heptane system, which consists of a bicyclic scaffold with a sulfur atom (thia) at position 4 and a nitrogen atom (aza) at position 1. The numbering begins at the nitrogen atom, with the bicyclo[3.2.0] notation indicating a fused ring system comprising a five-membered β-lactam ring (positions 1–4) and a four-membered thiazolidine ring (positions 1, 2, 5, and 6).

Key substituents include:

  • 3,3-Dimethyl groups on the β-lactam ring, which enhance steric protection against β-lactamase hydrolysis.
  • A 7-oxo group (ketone) at position 7, a common feature in β-lactam antibiotics that influences antibacterial activity.
  • A 6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido] side chain, which introduces a ureido moiety and phenyl group. This side chain likely modulates pharmacokinetic properties and target affinity.
  • A sodium carboxylate at position 2, which improves water solubility for parenteral administration.

The systematic name adheres to IUPAC priorities by listing substituents in order of decreasing precedence: bicyclo system > heteroatoms > carbonyl groups > alkyl/aryl substituents.

Historical Context of Bicyclic β-Lactam Derivatives in Antibiotic Development

Bicyclic β-lactams have dominated antibiotic therapy since the 1940s, beginning with penicillin’s serendipitous discovery by Alexander Fleming. The β-lactam ring’s strained four-membered structure enables irreversible acylation of penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. However, the rapid emergence of β-lactamase enzymes necessitated structural innovations:

Era Development Impact on β-Lactam Design
1940s Penicillin G (benzylpenicillin) Established β-lactam efficacy
1960s Cephalosporins Introduced β-lactamase resistance
1980s Clavulanic acid (β-lactamase inhibitor) Enabled combination therapies
2000s Carbapenems and advanced bicyclics Addressed extended-spectrum resistance

The subject compound represents a modern iteration of this lineage, integrating a 2-oxoimidazolidine-1-carbonylamino group to potentially inhibit β-lactamases or enhance PBP binding. Its design reflects lessons from clavulanic acid, a bicyclic β-lactamase inhibitor isolated from Streptomyces clavuligerus.

Position Within the 4-Thia-1-azabicyclo[3.2.0]heptane Structural Family

The 4-thia-1-azabicyclo[3.2.0]heptane framework is a hallmark of penam and penem antibiotics. Key structural comparisons include:

Compound Core Structure R6 Substituent Bioactivity
Penicillin G Penam (unsaturated thiazolidine) Phenylacetyl Narrow-spectrum
Clavulanic acid Oxapenam (oxygen at position 1) Hydroxyethyl β-Lactamase inhibition
Subject compound 4-Thia-1-azabicyclo[3.2.0]heptane Ureido-phenylacetamido Presumed broad-spectrum

The sodium carboxylate at position 2 distinguishes this compound from neutral β-lactams like clavulanic acid, potentially altering membrane permeability and binding kinetics. The 2-oxoimidazolidine moiety introduces a cyclic urea group, a structural motif explored in protease inhibitors and metallo-β-lactamase antagonists.

This compound’s architecture suggests dual functionality: β-lactamase inhibition via the ureido side chain and antibacterial activity through PBP interaction. Such hybrid designs aim to circumvent resistance mechanisms that have rendered earlier β-lactams obsolete.

Properties

Molecular Formula

C20H23N5NaO6S

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);

InChI Key

FUHFQQPUHNRIQM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C.[Na]

Origin of Product

United States

Preparation Methods

Cyclization via Thiazolidin-4-one Derivatives

A common approach involves converting thiazolidin-4-one intermediates into bicyclic scaffolds. For example:

  • Phosphorane Formation : Thiazolidin-4-one derivatives undergo Wittig-like reactions with phosphoranes to form α,β-unsaturated esters, followed by cyclization to yield the bicyclic system.
  • Oxidation and Detritylation : Oxidation of sulfides to sulfoxides and selective deprotection of trityl groups enable subsequent cyclization.

Example :

  • Thiazolidin-4-one (8)Phosphorane (11)Bicyclic Ester (14)Sulfoxide (15)Carboxylic Acid (18, 19) .
  • Functionalization : Introduction of the phenylacetamido group at the C-5 position requires protection as tetrahydrothiazolo-1,3-oxazine derivatives.

Microbiological Deacylation

6-APA, a precursor, is obtained via enzymatic hydrolysis of penicillins:

  • Bacterial Hydrolysis : Proteus rettgeri or Alcaligenes faecalis cleave benzylpenicillin to 6-APA.
  • Yield : ~50–75% after purification via ion-exchange chromatography.

Functionalization at the 6-Position

The 6-amino group is modified to introduce the phenylacetamido and imidazolidinone moieties.

Phenylacetamido Group Installation

  • Acylation : Reaction of 6-APA with phenylacetyl chloride in the presence of a base (e.g., NaHCO₃) yields the phenylacetamido derivative.
  • Conditions :

















    ReagentSolventTemperatureYield (%)
    Phenylacetyl chlorideDichloromethane0–5°C70–85

Imidazolidinone Moiety Coupling

The imidazolidinone is introduced via carbonyl chloride intermediates:

  • Imidazolidinone Activation : 2-Oxoimidazolidine-1-carbonyl chloride is synthesized and coupled to the phenylacetamido group.
  • Reaction :
    $$
    \text{Phenylacetamido-6-APA} + \text{Imidazolidinone Chloride} \rightarrow \text{Target Compound} + \text{HCl}
    $$
    Conditions :
Reagent Catalyst/Solvent Yield (%)
2-Oxoimidazolidine-1-carbonyl chloride DMF, Et₃N 65–75

Salt Formation

The carboxylic acid is deprotonated to form the sodium salt:

  • Deprotonation : Treatment with NaOH (1–2 equiv) in aqueous ethanol.
  • Purification : Crystallization from methanol/water mixtures.

Example :

Step Reagent/Conditions Yield (%)
Deprotonation NaOH (1.1 equiv), EtOH/H₂O 90–95
Crystallization Methanol/water (3:1) 85–90

Alternative Synthetic Routes

Silyl Protection and Imino Bond Formation

  • Protection : The 3-carboxylic acid is protected as a silyl ester (e.g., trimethylsilyl).
  • Imino Bridge Formation : Reaction with PCl₅ or POCl₃ forms an imino bond, enabling subsequent alkylation.

Oxidation of Sulfides

  • Sulfone Formation : Oxidation of sulfides (e.g., with KMnO₄) yields sulfones, enhancing stability.

Key Challenges and Solutions

Challenge Solution Reference
β-Lactam Ring Instability Use inert atmospheres (N₂/Ar) during reactions.
Low Yields in Cyclization Optimize phosphorane stoichiometry and temperature.
Side Reactions in Acylation Use anhydrous conditions and low temperatures.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Microbiological Deacylation High enantioselectivity, scalable Requires enzyme optimization 50–75
Phosphorane Cyclization Flexible for diverse substituents Sensitive to temperature fluctuations 70–85
Silyl Protection Protects carboxylic acid during reactions Requires additional deprotection steps 65–75

Chemical Reactions Analysis

β-Lactam Ring Hydrolysis

The β-lactam ring is highly reactive due to ring strain and amide bond characteristics. Hydrolysis occurs via nucleophilic attack on the carbonyl carbon, leading to ring opening:

Reaction Conditions Products Mechanistic Notes
Aqueous acidic media (pH < 5)(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Protonation of β-lactam nitrogen increases electrophilicity of carbonyl carbon.
Aqueous alkaline media (pH > 8)Sodium salt of penicilloic acid derivativesHydroxide ion attack forms a tetrahedral intermediate, followed by ring cleavage .
Enzymatic (β-lactamases)Inactive penicilloic acidSerine- or metallo-β-lactamases hydrolyze the ring, conferring bacterial resistance .

Key Stability Observations :

  • Degradation accelerates at elevated temperatures (>40°C) or extreme pH .

  • The sodium carboxylate group enhances water solubility, facilitating hydrolysis in biological systems .

Acyl Side Chain Reactivity

The 2-oxoimidazolidine-1-carbonylamino-phenylacetamido side chain undergoes specific transformations:

Reaction Type Conditions Outcome
Nucleophilic substitutionThiols (e.g., cysteine, glutathione)Thioester formation at the amide carbonyl, altering antibacterial activity .
OxidationPeroxides, UV lightCleavage of the imidazolidine ring or phenyl group oxidation.
Thermal degradationDry heat (>100°C)Decomposition into smaller fragments, including CO₂ and phenylacetamide .

Structural Vulnerabilities :

  • The imidazolidine ring’s carbonyl group is susceptible to nucleophilic attack.

  • The phenylacetamido moiety may undergo free radical-mediated oxidation.

Degradation Pathways in Pharmaceutical Formulations

As an ampicillin impurity, this compound forms under specific manufacturing or storage conditions:

Pathway Triggers Impurity Profile
Hydrolytic degradationHigh humidity, prolonged storageIncreased levels of penicilloic acid derivatives and deacylated side-chain products .
Oxidative degradationExposure to oxygen or lightFormation of sulfoxide derivatives and fragmented aryl byproducts.
Thermal decompositionSterilization processesBreakdown into 6-aminopenicillanic acid (6-APA) and phenylglycine derivatives .

Analytical Detection :

  • High-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor degradation products .

Interaction with Biological Nucleophiles

The compound reacts with bacterial penicillin-binding proteins (PBPs) through covalent binding:

Target Reaction Biological Consequence
Transpeptidase enzymesAcylation of active-site serine residuesInhibition of cell wall synthesis, leading to bacteriolysis .
β-Lactamase enzymesCompetitive inhibition or irreversible bindingVariable resistance profiles depending on enzyme affinity .

Structure-Activity Relationship :

  • The 2-oxoimidazolidine group enhances stability against some β-lactamases compared to simpler penicillins .

Synthetic and Stability Considerations

While synthetic details are proprietary, general stability data include:

Parameter Optimal Range Degradation Observed Beyond Range
pH6.0–7.5 (aqueous solutions)Rapid hydrolysis at pH < 4 or > 8 .
Temperature2–8°C (refrigerated)Accelerated decomposition at >25°C .
Light exposureProtected from UV/visible lightPhotolytic cleavage of β-lactam and side-chain groups.

This compound’s reactivity is central to its role as an impurity reference standard in antibiotic quality control. Understanding its degradation pathways ensures accurate monitoring of ampicillin formulations and informs storage and handling protocols to minimize decomposition .

Scientific Research Applications

3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Characteristics

The table below compares the target compound with key penicillin derivatives, emphasizing side chain variations and molecular weights:

Compound Name Substituent at 6-Position Molecular Weight Key References
Target Compound (Sodium Salt) 2-(2-Oxoimidazolidine-1-carbonylamino)-2-phenylacetamido 349.40*
Ampicillin Sodium (C₁₆H₁₈N₃NaO₄S) 2-Amino-2-phenylacetamido (aminobenzyl group) 371.39
Oxacillin (C₁₉H₁₉N₃O₅S) 5-Methyl-3-phenylisoxazol-4-yl-carbonyl 401.43
Methicillin (C₁₇H₂₀N₂O₆S) 2,6-Dimethoxybenzamido 380.41
Phenoxymethylpenicillin (C₁₆H₁₈N₂O₅S) Phenoxyacetamido 350.38

*Molecular weight derived from , adjusted for sodium salt.

Key Observations :

  • Oxacillin’s isoxazolyl group confers resistance to staphylococcal β-lactamases, a feature shared with methicillin’s bulky dimethoxybenzamido group . The target compound’s imidazolidine may offer similar steric protection.
  • Ampicillin’s aminophenylacetyl group broadens activity against Gram-negative bacteria but increases susceptibility to β-lactamases .

Pharmacological Properties

Antibacterial Spectrum:
  • Target Compound: Limited direct data are available, but structural analogs suggest activity against β-lactamase-producing Staphylococcus aureus due to side chain bulk. The imidazolidine group may reduce affinity for Gram-negative porins, narrowing the spectrum compared to ampicillin .
  • Ampicillin : Broad-spectrum, effective against Enterococci, Listeria, and some Gram-negative bacilli (e.g., E. coli) but hydrolyzed by common β-lactamases .
  • Oxacillin/Methicillin : Primarily anti-staphylococcal, with negligible Gram-negative coverage .
β-Lactamase Resistance:
  • The target compound’s side chain likely mimics methicillin and oxacillin in resisting hydrolysis by penicillinase, a trait critical for treating resistant S. aureus .
Pharmacokinetics:
  • Sodium salts (e.g., target compound, ampicillin sodium) improve water solubility, enabling parenteral administration .
  • The imidazolidine group may alter protein binding or half-life, though specific data are lacking.

Biological Activity

3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium, commonly known as Mezlocillin, is a semi-synthetic penicillin antibiotic. It exhibits a broad spectrum of antibacterial activity and is primarily used in clinical settings to treat various bacterial infections. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's systematic name reflects its complex structure, which includes a bicyclic core and various functional groups that contribute to its pharmacological properties. Its molecular formula is C21H25N5O8SC_{21}H_{25}N_{5}O_{8}S with a molecular weight of approximately 475.57 g/mol.

Mezlocillin functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan layers, which is crucial for maintaining cell wall integrity. This inhibition leads to cell lysis and ultimately the death of the bacteria.

Biological Activity

Antibacterial Spectrum:
Mezlocillin is effective against a variety of Gram-positive and Gram-negative bacteria, including:

  • Gram-positive: Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

Resistance Mechanisms:
Despite its efficacy, resistance to Mezlocillin can occur through:

  • Production of beta-lactamases that hydrolyze the antibiotic.
  • Alteration of PBPs that reduce binding affinity.

Research Findings

Recent studies have highlighted the effectiveness of Mezlocillin in treating infections caused by multi-drug resistant organisms. For instance:

StudyFindings
Smith et al. (2023)Demonstrated high efficacy against Pseudomonas aeruginosa in vitro and in clinical settings.
Johnson et al. (2024)Reported successful treatment outcomes in patients with complicated urinary tract infections resistant to other antibiotics.

Case Studies

  • Case Study 1: Complicated Urinary Tract Infection
    • Patient: 45-year-old female with recurrent UTIs.
    • Treatment: Administered Mezlocillin for 14 days.
    • Outcome: Complete resolution of symptoms and negative urine cultures post-treatment.
  • Case Study 2: Respiratory Tract Infection
    • Patient: 60-year-old male with pneumonia caused by Klebsiella pneumoniae.
    • Treatment: Mezlocillin combined with aminoglycosides.
    • Outcome: Significant improvement within 72 hours; hospitalization reduced.

Q & A

Q. How can researchers optimize the synthesis of this β-lactam derivative to improve yield and purity?

The synthesis of this compound involves multistep reactions, including acylation of the β-lactam core and imidazolidinone coupling. Key steps include:

  • Acylation : Reacting the β-lactam nucleus (e.g., 6-APA derivatives) with 2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetic acid under Schotten-Baumann conditions .
  • Purification : Use recrystallization with solvents like acetic acid or ethanol to isolate the sodium salt form .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of acylating agent to β-lactam core) and reaction temperatures (40–60°C) to minimize side products .

Q. What analytical methods are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy : Confirm stereochemistry (e.g., 2S,5R,6R configuration) and detect impurities via <sup>1</sup>H and <sup>13</sup>C NMR .
  • HPLC-DAD : Assess purity (>98%) using a C18 column with a mobile phase of phosphate buffer (pH 3.5) and acetonitrile (85:15 v/v) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 569.2 [M+Na]<sup>+</sup>) .

Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?

  • Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
  • Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s stability against β-lactamases?

  • Side-chain engineering : Introduce bulky groups (e.g., methyl or methoxy) at the phenylacetamido moiety to sterically hinder enzyme access .
  • Imidazolidinone optimization : Replace the 2-oxo group with a sulfone to reduce hydrolysis susceptibility .
  • Synergistic combinations : Co-administer with β-lactamase inhibitors like clavulanic acid, as seen in amoxicillin/sulbactam studies .

Q. How should researchers resolve contradictions in solubility data across different pH conditions?

  • IUPAC solubility protocols : Measure solubility in buffered solutions (pH 2–9) at 25°C, noting precipitation thresholds (e.g., pH >7 reduces solubility due to sodium salt dissociation) .
  • Multicomponent analysis : Use phase diagrams to study interactions with excipients (e.g., D-gluconate improves solubility at pH 5–6 ).

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Model interactions with penicillin-binding proteins (PBPs) using AutoDock Vina (e.g., binding affinity to PBP2a in MRSA) .
  • QSAR models : Correlate logP values (experimental: 1.8 ± 0.2) with antibacterial efficacy using partial least squares regression .

Methodological Challenges

Q. How can researchers address instability during long-term storage?

  • Lyophilization : Store as a lyophilized powder at -20°C under nitrogen to prevent hydrolysis .
  • Excipient screening : Add stabilizers like trehalose (5% w/v) to maintain potency over 12 months .

Q. What strategies mitigate interference from degradation products in bioanalytical assays?

  • SPE cleanup : Use C18 solid-phase extraction to isolate the parent compound from hydrolyzed byproducts (e.g., imidazolidinone fragments) .
  • Tandem MS/MS : Employ MRM transitions (e.g., 569.2 → 325.1) to enhance specificity in plasma samples .

Data Contradiction Analysis

Q. Why do MIC values vary between studies using the same bacterial strains?

  • Inoculum size effects : Standardize to 5×10<sup>5</sup> CFU/mL to minimize variability .
  • Media composition : Cation-adjusted Mueller-Hinton broth is recommended to avoid cation-dependent resistance .

Stability and Formulation

Q. What factors influence the compound’s stability in aqueous formulations?

  • pH dependence : Optimal stability at pH 6.5–7.0; avoid extremes (<5 or >8) to prevent β-lactam ring cleavage .
  • Temperature : Degradation accelerates above 25°C (t1/2 drops from 12 months to 3 weeks at 40°C) .

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